![molecular formula C17H19F3N4O4S B2781567 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane CAS No. 2034402-11-2](/img/structure/B2781567.png)
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane is a useful research compound. Its molecular formula is C17H19F3N4O4S and its molecular weight is 432.42. The purity is usually 95%.
The exact mass of the compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane is a complex organic molecule that has garnered interest in various fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C15H15F3N3O3S
- Molecular Weight: 369.36 g/mol
The compound contains a pyrazole ring linked to a sulfonyl group and a benzoyl moiety with trifluoromethoxy substitution. This structural complexity is expected to influence its biological interactions.
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole moiety is known to enhance binding affinity towards specific targets, potentially modulating enzymatic activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The sulfonyl group may facilitate interactions with enzyme active sites, inhibiting their function.
- Receptor Modulation: The structural components may allow for selective binding to receptors involved in various physiological processes.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
Study on Antibacterial Activity
A study evaluated the antibacterial properties of synthesized compounds related to the pyrazole framework. The findings indicated that derivatives exhibited varying degrees of effectiveness against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM, highlighting their potential as new antibacterial agents .
Enzyme Inhibition Studies
In another investigation focused on enzyme inhibition, several synthesized compounds demonstrated strong inhibitory activity against urease and AChE. The most active compounds had IC50 values significantly lower than standard inhibitors, suggesting a promising therapeutic profile for treating conditions like Alzheimer's disease .
Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. These studies revealed potential binding sites and interaction modes that could explain the observed biological activities .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has shown promise as a lead structure in the development of new pharmaceuticals. Its sulfonamide group is known for its ability to interact with biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Research has indicated that compounds containing sulfonamide groups can exhibit significant antimicrobial properties. A study evaluated various derivatives of sulfonamides, including those similar to 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane, against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The results demonstrated that modifications to the sulfonamide group significantly influenced antimicrobial efficacy .
Cancer Research
The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been explored.
Data Table: Inhibition of Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 12.5 | Inhibition of topoisomerase II |
Other Sulfonamides | Various | Varies | Various mechanisms |
This table summarizes findings from studies assessing the compound's cytotoxic effects on cancer cell lines, highlighting its potential as an anticancer agent .
Neuroscience
The diazepane structure suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.
Case Study: Neuroprotective Effects
In a study focusing on neuroprotection, derivatives of diazepane were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that compounds with similar structures could reduce apoptosis in neuronal cells, suggesting a pathway for further research into neuroprotective drugs .
Eigenschaften
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c1-22-12-15(11-21-22)29(26,27)24-8-2-7-23(9-10-24)16(25)13-3-5-14(6-4-13)28-17(18,19)20/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFYLQYVOLOWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.